![molecular formula C14H16N2O4 B2760108 2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid CAS No. 217457-61-9](/img/structure/B2760108.png)
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid” is a chemical compound that belongs to the class of quinazoline derivatives. It has a molecular weight of 310.31 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis
The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve alkylation reactions .Scientific Research Applications
- Quinazolin-4(1H)-ones exhibit promising antitumor properties. Researchers have explored their potential as anticancer agents, targeting specific pathways involved in tumor growth and metastasis .
- Mechanistic studies have revealed that 2,3-dihydroquinazolin-4(1H)-ones interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis .
- Researchers have investigated their potential as antioxidants and their ability to scavenge free radicals, protecting cells from damage .
- Studies explore their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains .
- Their ability to modulate blood pressure and vascular tone makes them interesting candidates for further exploration .
Antitumor Activity
Antioxidant and Anticancer Effects
Antibacterial and Antifungal Properties
Anticonvulsant Activity
Antihypertensive Applications
5-Hydroxytryptamine (5-HT) Receptor Ligands
Future Directions
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)15-14(16)20/h4-8,11H,3H2,1-2H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLBPHRKKQCRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylpentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.